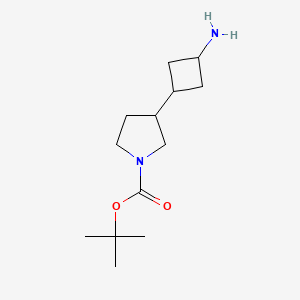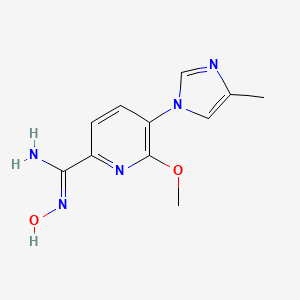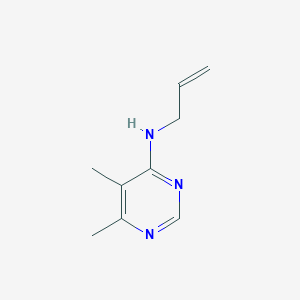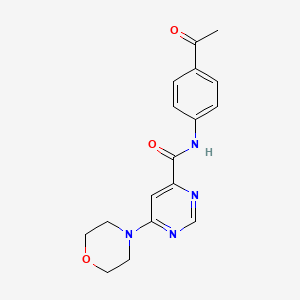![molecular formula C22H26N2O3 B2835918 Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate CAS No. 1009695-73-1](/img/structure/B2835918.png)
Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate is a synthetic compound that belongs to the class of piperazine derivatives This compound is known for its complex structure, which includes a piperazine ring substituted with a diphenylethyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Diphenylethyl Group: The diphenylethyl group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
MT-45: A piperazine derivative with similar structural features.
Noopept: A synthetic peptide with a related chemical structure.
Uniqueness
Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate is unique due to its specific substitution pattern and the presence of both a piperazine ring and an ethyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-21(25)15-20-22(26)23-13-14-24(20)16-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIUXNXQQGZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime](/img/structure/B2835839.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2835843.png)
![6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2835846.png)

![ethyl 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2835850.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2835851.png)
![3-allyl-8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835852.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2835853.png)

![2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2835857.png)
